3-tert-Butyl-5-methylpyrocatechol

描述

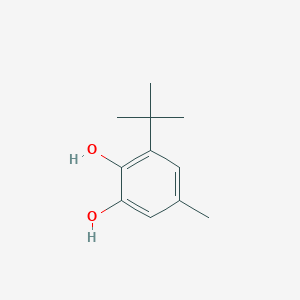

3-tert-Butyl-5-methylpyrocatechol (CAS No. 1010-99-7) is a substituted pyrocatechol derivative with the molecular formula C₁₁H₁₆O₂. It features a benzene ring with two hydroxyl groups (1,2-dihydroxybenzene core) substituted by a tert-butyl group at the 3-position and a methyl group at the 5-position . This compound is also known by synonyms such as 3-tert-Butyl-5-methylcatechol and NSC178992.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-methylpyrocatechol typically involves the alkylation of pyrocatechol derivatives. One common method is the reaction of 3-methylcatechol with tert-butanol in the presence of sulfuric acid. The reaction is carried out in n-heptane at 80°C for several hours. The product is then purified through solvent extraction and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

化学反应分析

Types of Reactions

3-tert-Butyl-5-methylpyrocatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its hydroquinone form.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Applications

TBMPC has garnered attention in the pharmaceutical industry due to its antioxidant properties, which are crucial in protecting cells from oxidative stress. The compound serves as an intermediate in the synthesis of various drugs, including those aimed at combating diseases related to oxidative damage.

- Antioxidant Activity : TBMPC exhibits strong antioxidant capabilities, making it a candidate for formulations targeting age-related diseases and conditions exacerbated by oxidative stress. It has been shown to modulate enzymatic activities involved in oxidative stress responses, thus contributing to cellular protection against free radicals.

- Drug Development : TBMPC can be utilized as a precursor in the synthesis of complex pharmaceutical agents. Its structural characteristics allow for functionalization that can enhance the efficacy and specificity of therapeutic agents.

Agrochemical Applications

In agrochemicals, TBMPC plays a role in the formulation of pesticides and herbicides. Its chemical properties contribute to the stability and effectiveness of these compounds.

- Pesticide Formulations : The compound's ability to act as an antioxidant can enhance the stability of pesticide formulations, prolonging their shelf life and effectiveness in agricultural applications.

Material Science Applications

TBMPC is also relevant in materials science, particularly in the field of polymers.

- Polymer Stabilization : Due to its antioxidant properties, TBMPC is employed as a stabilizer in various polymer formulations. It helps prevent degradation caused by thermal and oxidative processes during production and application.

- Additive in Plastics : The compound is utilized as an additive in plastics to improve durability and resistance to oxidative damage, thus extending the lifespan of plastic products.

Comparison with Related Compounds

To better understand TBMPC's unique features, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-tert-Butyl-5-methylpyrocatechol | Catechol structure with tert-butyl and methyl groups | Notable antioxidant properties; versatile applications |

| 3,5-Di-tert-butylcatechol | Two tert-butyl groups | Enhanced stability; used primarily as a polymer inhibitor |

| 4-tert-Butylcatechol | Tert-butyl group at para position | Different reactivity profile compared to meta-substituted variants |

The structural arrangement of substituents in TBMPC significantly influences its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Research studies have highlighted various applications of TBMPC:

- A study demonstrated that TBMPC could effectively reduce lipid peroxidation in cellular models, showcasing its potential for use in formulations aimed at reducing cellular damage associated with aging and disease processes.

- Another investigation focused on TBMPC's role as an additive in polymer blends, where it was found to enhance thermal stability and mechanical properties compared to blends without antioxidants.

作用机制

The antioxidant properties of 3-tert-Butyl-5-methylpyrocatechol are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species, converting them into less harmful molecules. This mechanism involves the stabilization of free radicals through resonance structures .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a comparison with compounds sharing partial similarity (referenced from available data):

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences :

- This compound retains the catechol backbone (1,2-dihydroxybenzene), which is critical for redox activity and metal chelation. In contrast, pyrazole-based analogs (e.g., CAS 227623-26-9) lack hydroxyl groups but incorporate nitrogen-rich heterocycles, altering their electronic properties and biological activity .

Pyrazole analogs with tert-butyl groups may prioritize steric shielding of amine functionalities instead .

Functional Group Impact :

- Hydroxyl groups in catechols confer antioxidant properties, while methoxy groups in pyrazole derivatives (e.g., CAS 187795-37-5) may reduce polarity and alter solubility profiles.

Limitations of Available Evidence

The provided sources lack direct experimental data (e.g., solubility, reactivity, or thermodynamic parameters) for this compound and its analogs. Government documents () and protein assay methodologies () are unrelated to this compound’s comparative analysis. Further studies from specialized chemical databases or peer-reviewed journals would be required to validate functional comparisons.

生物活性

3-tert-Butyl-5-methylpyrocatechol (TBMPC) is an organic compound notable for its significant biological activities, particularly its antioxidant properties. This article delves into the compound's biological activity, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 210.28 g/mol. The compound features a tert-butyl group at the 3-position and a methyl group at the 5-position of the pyrocatechol structure, which contributes to its unique chemical properties and biological activities.

1. Antioxidant Properties

TBMPC exhibits potent antioxidant activity, primarily through its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related damage in biological systems. Research has shown that TBMPC can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Butylated Hydroxytoluene (BHT) | 30 | Free radical scavenging |

| Tertiary-butyl catechol | 40 | Less effective as antioxidant |

2. Enzymatic Inhibition

TBMPC has been studied for its ability to inhibit various enzymes involved in oxidative stress responses. For instance, it has shown inhibitory effects on lipoxygenase and cyclooxygenase enzymes, which are critical in inflammatory pathways.

Case Study: Enzymatic Inhibition

In a study assessing the inhibition of lipoxygenase by TBMPC, results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

TBMPC is lipophilic, allowing for efficient absorption and distribution within biological systems. Studies indicate that it can cross cellular membranes easily, enhancing its potential therapeutic applications. However, detailed pharmacokinetic studies are still required to fully understand its bioavailability and metabolic pathways.

Applications in Medicine

Due to its antioxidant and anti-inflammatory properties, TBMPC is being explored for various therapeutic applications:

- Neuroprotection : Potential use in neurodegenerative diseases due to its ability to prevent oxidative damage in neuronal cells.

- Cardiovascular Health : May help reduce the risk of cardiovascular diseases by mitigating oxidative stress.

- Cosmetic Industry : Utilized in formulations aimed at protecting skin from oxidative damage caused by environmental factors.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-tert-Butyl-5-methylpyrocatechol with high purity for laboratory use?

- Methodology : Utilize tert-butyl group protection strategies followed by regioselective methylation. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Confirm purity via HPLC (>98%) and structural integrity via H NMR (e.g., tert-butyl singlet at δ 1.25 ppm, aromatic protons at δ 6.5–7.0 ppm) .

- Key considerations : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity to minimize side products like over-methylated derivatives .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Experimental design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C for 24–72 hours.

- Analyze degradation products via LC-MS and quantify stability using UV-Vis spectroscopy (λ = 280 nm).

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Case example : Discrepancies in C NMR chemical shifts for the methyl group (reported δ 20.5–22.0 ppm).

- Resolution strategy :

- Compare solvent effects (DMSO-d6 vs. CDCl3) and concentration-dependent aggregation.

- Validate using 2D NMR (HSQC, HMBC) to assign cross-peaks unambiguously .

- Recommendation : Cross-reference data with structurally analogous compounds (e.g., 4-tert-butylpyrocatechol, δ 21.3 ppm for methyl in CDCl3) .

Q. What experimental approaches are suitable for probing the antioxidant mechanism of this compound in biological systems?

- Methodology :

- In vitro : Use DPPH/ABTS radical scavenging assays with IC50 calculations.

- In cellulo : Measure ROS reduction in H2O2-stressed cell lines (e.g., HEK293) via fluorescence probes (DCFH-DA).

- Mechanistic insight : Perform molecular docking to predict interactions with redox enzymes (e.g., NADPH oxidase) using PubChem-derived SMILES structures .

- Data integration : Correlate antioxidant activity with substituent effects (e.g., tert-butyl enhances lipid solubility and membrane penetration) .

Q. How can researchers optimize the compound’s solubility for pharmacokinetic studies without altering its bioactivity?

- Strategies :

- Use co-solvents (e.g., PEG-400, DMSO) at <5% concentration to minimize cytotoxicity.

- Formulate nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

Q. Data Reporting and Reproducibility

Q. What metadata must be included when reporting experimental results involving this compound to ensure reproducibility?

- Essential details :

- Synthetic route (catalyst, solvent, reaction time).

- Purity assessment method (HPLC conditions, column type).

- Storage conditions (e.g., −20°C under argon to prevent oxidation).

Q. How should researchers handle conflicting bioactivity data across different cell lines or assay platforms?

- Troubleshooting framework :

| Factor | Possible Solutions |

|---|---|

| Cell line variability | Use ≥3 cell lines (e.g., primary vs. cancer) and normalize data to housekeeping genes. |

| Assay interference | Pre-test compound autofluorescence and include vehicle controls. |

- Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling this compound in compliance with occupational safety standards?

- PPE protocol :

- Skin protection : Nitrile gloves (tested per EN 374) and lab coats.

- Respiratory protection : Use NIOSH-approved N95 masks if aerosolization is possible.

- Eye protection : Goggles with side shields (ANSI Z87.1 standard) .

Q. Tables for Key Data

Table 1. Comparative Physicochemical Properties of Analogues

| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.2 | 0.15 (water) | 68–70 |

| 4-tert-Butylpyrocatechol | 2.8 | 0.22 (water) | 72–74 |

| Reference: |

Table 2. Recommended Analytical Conditions for Purity Assessment

| Method | Column | Mobile Phase | Detection Wavelength |

|---|---|---|---|

| HPLC | C18 (5 µm) | Acetonitrile:H2O (70:30) | 280 nm |

| GC-MS | HP-5MS | He carrier gas | EI mode (70 eV) |

| Reference: |

属性

IUPAC Name |

3-tert-butyl-5-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYXORJDSTUCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143628 | |

| Record name | 3-tert-Butyl-5-methylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-99-7 | |

| Record name | 3-(1,1-Dimethylethyl)-5-methyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-5-methylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1010-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-Butyl-5-methylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-5-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-5-METHYLPYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3NB8DS2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。